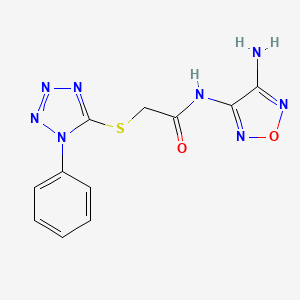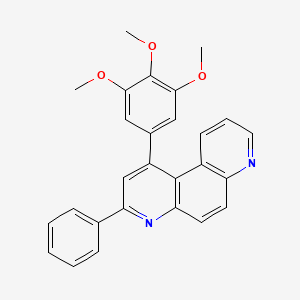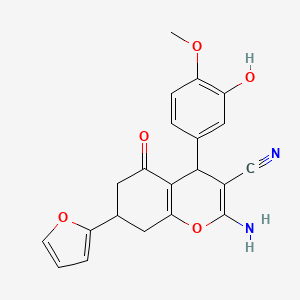![molecular formula C17H14N2O2S2 B11512824 2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid](/img/structure/B11512824.png)
2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid is a complex organic compound that features a quinazoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzylthiol with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with 2-chloroquinazoline under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid has been studied extensively for its potential as a multi-kinase inhibitor. It has shown promise in inhibiting various protein kinases, including VEGFR2, EGFR, and HER2, which are critical targets in cancer therapy . Additionally, it has been evaluated for its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds also feature a quinazoline core and have been studied for their anti-cancer properties.
Benzoxazole derivatives: These compounds share structural similarities and have shown various biological activities, including antimicrobial and anticancer effects.
Uniqueness: 2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid is unique due to its dual sulfanyl groups, which enhance its binding affinity to protein kinases and its potential as a multi-targeted therapeutic agent .
Properties
Molecular Formula |
C17H14N2O2S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(2-benzylsulfanylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C17H14N2O2S2/c20-15(21)11-22-16-13-8-4-5-9-14(13)18-17(19-16)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |
InChI Key |
HLDLEGJNNPTFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11512741.png)
![4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide](/img/structure/B11512742.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B11512746.png)
![7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B11512750.png)

![3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11512776.png)

![6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512782.png)
![N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide](/img/structure/B11512785.png)

![6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512794.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512799.png)
![N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide](/img/structure/B11512801.png)

